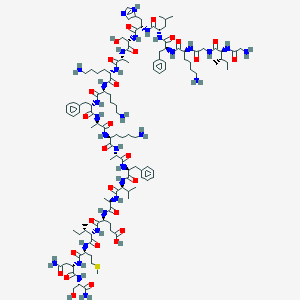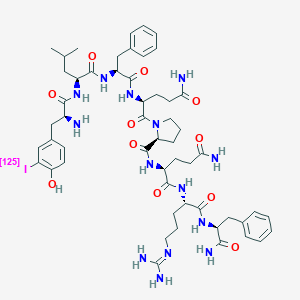
Triethoxycholesterol galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It is a derivative of cholesterol and galactose, which are both important molecules in the human body. Triethoxycholesterol galactose has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of triethoxycholesterol galactose is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells. This binding allows the compound to enter the cell and deliver its cargo, such as drugs or imaging agents.
Biochemical and Physiological Effects:
Triethoxycholesterol galactose has been shown to have minimal toxicity and is well tolerated by cells in vitro. It has also been shown to be stable in biological fluids, which makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound has been shown to have low immunogenicity, which means it is unlikely to cause an immune response in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of triethoxycholesterol galactose is its ability to target specific cells. This makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound is stable in biological fluids and has low immunogenicity. However, one limitation of the compound is its synthesis method, which can be complex and time-consuming.
Orientations Futures
There are several future directions for research on triethoxycholesterol galactose. One area of research is the development of new drug delivery systems using the compound. Another area of research is the development of new imaging agents for detecting diseases such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
Conclusion:
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It has been used in various research studies to investigate its potential applications in the field of medicine. The compound has shown promise as a drug delivery system and imaging agent, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of triethoxycholesterol galactose involves several steps. The starting material is cholesterol, which is first converted to its chloroformate derivative. This derivative is then reacted with galactose to form the desired compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Triethoxycholesterol galactose has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the main applications is in the field of drug delivery. The compound has been shown to be an effective carrier for delivering drugs to specific target cells. It has also been used in the development of diagnostic imaging agents for detecting diseases such as cancer.
Propriétés
Numéro CAS |
114414-35-6 |
|---|---|
Nom du produit |
Triethoxycholesterol galactose |
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
681 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H68O9/c1-25(2)7-6-8-26(3)30-11-12-31-29-10-9-27-23-28(13-15-38(27,4)32(29)14-16-39(30,31)5)46-21-19-44-17-18-45-20-22-47-37-36(43)35(42)34(41)33(24-40)48-37/h9,25-26,28-37,40-43H,6-8,10-24H2,1-5H3/t26-,28+,29?,30?,31?,32?,33-,34+,35+,36-,37-,38+,39-/m1/s1 |
Clé InChI |
FLHKHJDONZYRAE-OUCIBMIESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonymes |
3,6,9-trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol TEC-Gal triethoxycholesterol galactose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)












